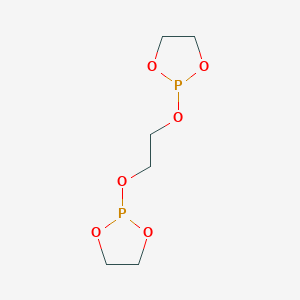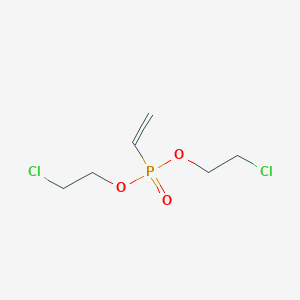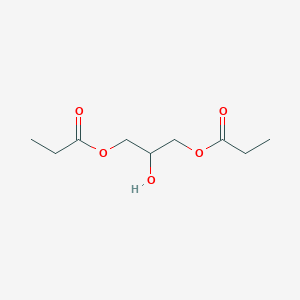
Glycerol 1,3-dipropionate
Descripción general
Descripción
Glycerol 1,3-dipropionate, also known as (2-hydroxy-3-propanoyloxypropyl) propanoate or 2-hydroxypropane-1,3-diyl dipropanoate, is a compound with the molecular formula C9H16O5 . It has a molecular weight of 204.22 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of Glycerol 1,3-dipropionate or similar compounds like 1,3-propanediol (1,3-PDO) often involves the hydrogenolysis of glycerol . This process can be performed in both liquid phase and vapor phase reaction processes . The selective hydrogenolysis of glycerol to 1,3-PDO is a significant challenge due to the less thermodynamic stability of 1,3-PDO compared to 1,2-PDO and the steric hindrance effect in the reaction process .
Molecular Structure Analysis
The molecular structure of Glycerol 1,3-dipropionate involves a rotational isomerism in the glycero backbone which generates three kinds of staggered conformers, namely gt (gauche-trans), gg (gauche-gauche), and tg (trans-gauche), at each of sn-1,2 and sn-2,3 positions .
Chemical Reactions Analysis
The chemical reactions involving Glycerol 1,3-dipropionate or similar compounds often involve the hydrogenolysis of glycerol . This process produces important commodity chemicals such as propanediols, propanols, and ethylene glycol .
Aplicaciones Científicas De Investigación
Electrochemical Fermentation for Increased 1,3-PDO Production : Electrochemical methods can enhance the fermentation of glycerol into 1,3-PDO. Applying an electric potential increased 1,3-PDO production rates up to 6 times compared to traditional fermentation methods (Xafenias, Anunobi, & Mapelli, 2015).
Effect of Glycerol on Drug Uptake in Cells : The presence of glycerol can affect the uptake of drugs like beclomethasone dipropionate in respiratory cells. Fourier Transform Infrared (FTIR) spectroscopy revealed that glycerol stiffens cell membranes, reducing drug uptake (Terakosolphan et al., 2021).
Biochemical and Clinical Applications : Glycerol plays a crucial role in the human body, serving as a structural backbone for triacylglycerol molecules and a substrate for metabolism. Its clinical applications include treating cerebral edema, glaucoma, and as an aid in rehydration during acute gastrointestinal disease (Robergs & Griffin, 1998).
Glycerol Fermentation to 1,3-PDO in Mixed Cultures : Glycerol can be effectively converted into 1,3-PDO using mixed culture fermentation. This process can be optimized for efficient 1,3-PDO production using various microbial species (Barbirato, Himmi, Conte, & Bories, 1998).
Impact of pH on 1,3-PDO Production : The initial pH of glycerol fermentation significantly affects 1,3-PDO yield. A study found that pH values over 7 improved 1,3-PDO production, with the highest yields observed at pH 7 and 8 (Moscoviz, Trably, & Bernet, 2016).
Microbial Production of 1,3-PDO : The microbial production of 1,3-PDO from glycerol, especially by Clostridia and Enterobacteriaceae, has been investigated. This bioproduction is critical for the development of green polyesters and other polycondensates (Biebl, Menzel, Zeng, & Deckwer, 1999).
Optimization of Culture Conditions for 1,3-PDO Production : The synthesis of 1,3-PDO by Klebsiella pneumoniae can be optimized using a central composite design. Factors like glycerol concentration and stirring rate significantly affect productivity (Zheng et al., 2008).
Glycerol-Based Dialysate in Peritoneal Dialysis : Glycerol can be used as an osmotic agent in peritoneal dialysis. Studies have shown that glycerol-based dialysate can be effective and safe for long-term use (Smit, de Waart, Struijk, & Krediet, 2000).
Direcciones Futuras
The future directions for Glycerol 1,3-dipropionate and similar compounds like 1,3-propanediol (1,3-PDO) involve the development of new valorization technologies to produce high-value tonnage chemicals from glycerol by sustainable processes . This includes the selective hydrogenolysis of glycerol to 1,3-PDO . The recent commercialization of glycerol-based 1,3-PDO has revived research interests in developing alternate cost-competitive, scalable, and marketable bioprocesses .
Propiedades
IUPAC Name |
(2-hydroxy-3-propanoyloxypropyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-8(11)13-5-7(10)6-14-9(12)4-2/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHSMJWMBBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(COC(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939747 | |
| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol 1,3-dipropionate | |
CAS RN |
18373-31-4 | |
| Record name | 1,2,3-Propanetriol, 1,3-dipropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18373-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol 1,3-dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018373314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,3-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol 1,3-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



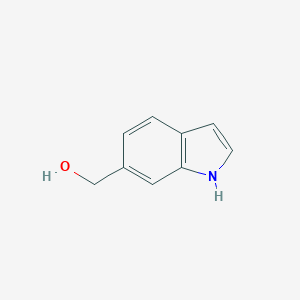
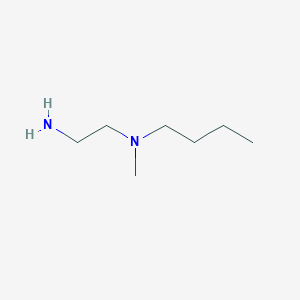
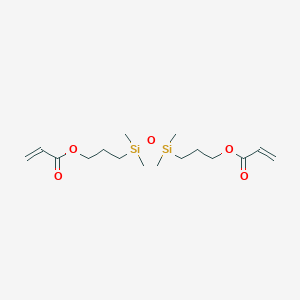
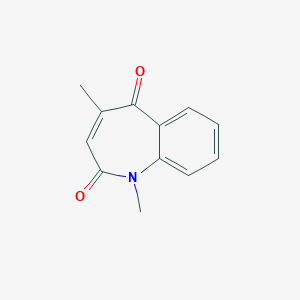

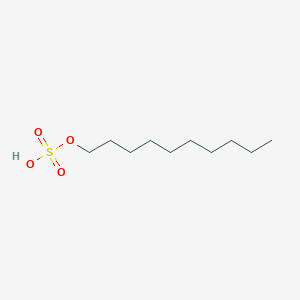
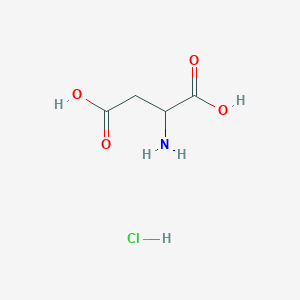

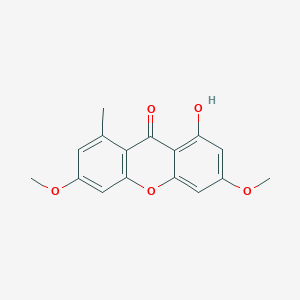

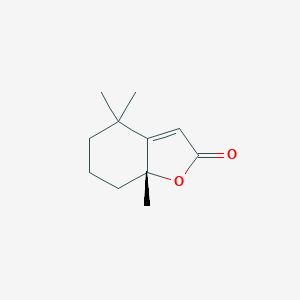
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
